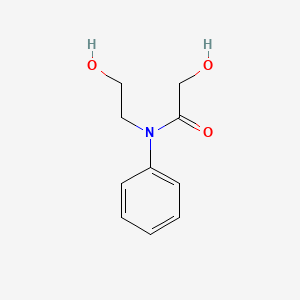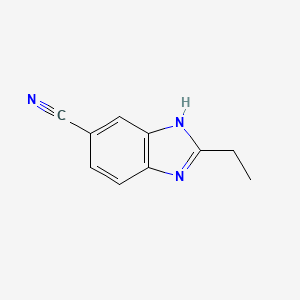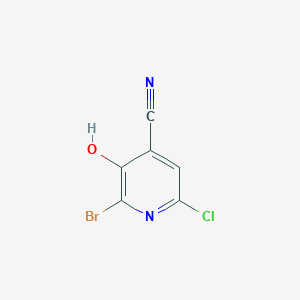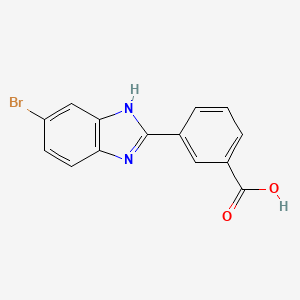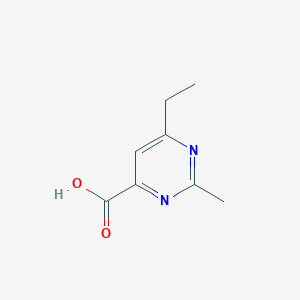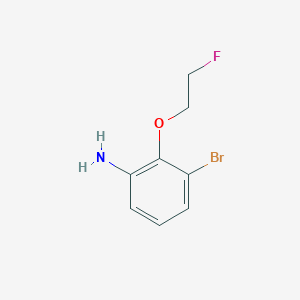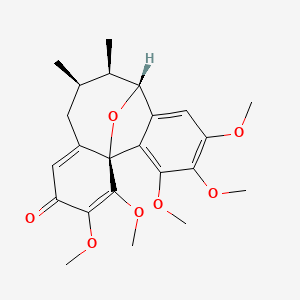![molecular formula C8H12 B15238815 (1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B15238815.png)
(1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbicyclo[2.2.1]hept-2-ene, also known as 2-Methyl-2-norbornene, is an organic compound with the molecular formula C₈H₁₂. It is a derivative of norbornene, featuring a bicyclic structure with a methyl group attached to the second carbon of the double bond. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and methyl acrylate, followed by hydrogenation and dehydrogenation steps to yield the desired product . Another method includes the isomerization of 2-methylenebicyclo[2.2.1]heptane over an aluminosilicate catalyst at temperatures ranging from 150°C to 400°C .
Industrial Production Methods
Industrial production of 2-Methylbicyclo[2.2.1]hept-2-ene typically involves large-scale catalytic processes. These processes often utilize oxide catalysts to facilitate the isomerization and hydrogenation reactions required to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bond can yield saturated bicyclic compounds.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methylbicyclo[2.2.1]hept-2-ene involves its reactivity towards various chemical reagents. The compound’s bicyclic structure and the presence of a double bond make it susceptible to electrophilic and nucleophilic attacks. The methyl group can also participate in reactions, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylenebicyclo[2.2.1]heptane
- 5-Methylbicyclo[2.2.1]hept-2-ene
- 2-Norbornene
Uniqueness
2-Methylbicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other norbornene derivatives. The presence of the methyl group at the second carbon of the double bond significantly influences its chemical behavior, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12 |
|---|---|
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h4,7-8H,2-3,5H2,1H3/t7-,8-/m1/s1 |
InChI Key |
HTENSGOZPYEMCG-HTQZYQBOSA-N |
Isomeric SMILES |
CC1=C[C@H]2CC[C@@H]1C2 |
Canonical SMILES |
CC1=CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


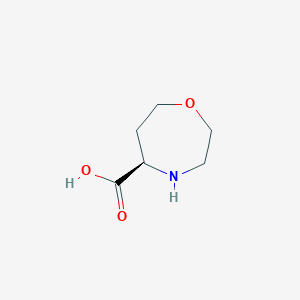
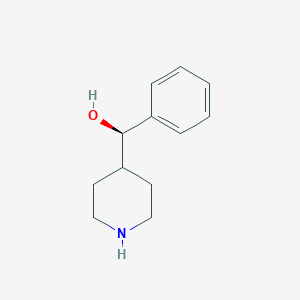
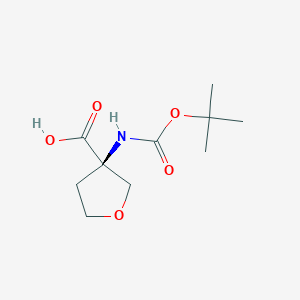
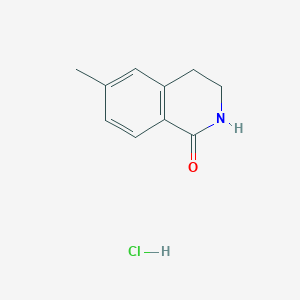
![3-ethyl-5-[(Z)-(4-methoxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B15238760.png)
![10-[(Z)-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B15238767.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15238777.png)
